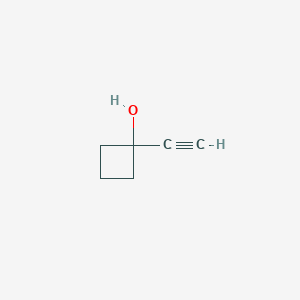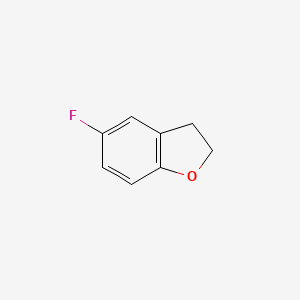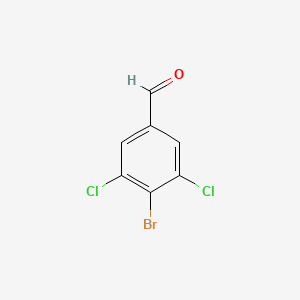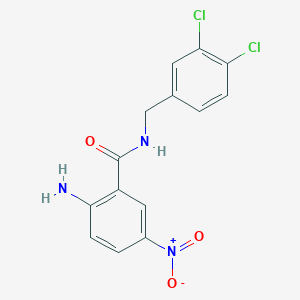
1-Ethynylcyclobutan-1-ol
Übersicht
Beschreibung
1-Ethynylcyclobutan-1-ol is a compound that can be derived from cyclobutane, a molecule characterized by a four-membered ring structure. The ethynyl group attached to the cyclobutane ring indicates the presence of a carbon-carbon triple bond, which is known for its high reactivity. The hydroxyl group (-OH) makes this compound an alcohol, which could potentially influence its reactivity and solubility.
Synthesis Analysis
The synthesis of related cyclobutane derivatives has been explored in various studies. For instance, 2-Ethoxycarbonyl-1-silacyclobutanes were synthesized through intramolecular C–H insertion of carbenes generated photochemically from α-(di-tert-butylsilyl)-α-diazoacetates, which then underwent thermal ring-expansion to form six-membered ring structures . Another study reported the synthesis of linear oligomers of a cyclobutadiene derivative, which involved coupling under Hay conditions and yielded a range of oligomers from dimer to nonamer . These methods highlight the reactivity of cyclobutane derivatives and their potential for forming larger, more complex structures.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives has been the subject of detailed analysis. A combined electron diffraction and microwave spectroscopic study determined the structures and conformations of isoelectronic and isovalent molecules, including ethynylcyclobutane . This study provided insights into the bond distances and angles, which are crucial for understanding the reactivity and physical properties of these molecules.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions due to the strain in the four-membered ring and the reactivity of substituents like the ethynyl group. For example, alkynylcyclobutanes have been used as precursors for the synthesis of cyclobutane-fused O-heterocycles, with different conditions leading to the formation of dihydropyrans or methylenetetrahydrofurans . These reactions demonstrate the versatility of cyclobutane derivatives in synthesizing complex cyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The presence of an ethynyl group and a hydroxyl group in 1-ethynylcyclobutan-1-ol would likely affect its boiling point, solubility, and reactivity. The mass spectra of related compounds, such as 1-buten-3-yn-2-ol, have been studied to determine their ionization energies and heat of formation, which are important thermodynamic properties . These properties are essential for understanding the behavior of these compounds under different conditions and for their potential applications in synthesis and industry.
Wissenschaftliche Forschungsanwendungen
Mass Spectral Analysis
1-Ethynylcyclobutan-1-ol has been involved in the study of mass spectra of organic compounds. Tureček et al. (1986) explored the unstable neutral enol of 1-ethynylcyclobutanol and its deuterium-labeled analogs, generated by high-vacuum flash pyrolysis. This research provided insights into the ionization energy of the enol and the heat of formation of both the neutral enol and its cation radical (Tureček, Havlas, Maquin, & Gäumann, 1986).
Nickel(II) Complex Catalysis
In another study, Carusi et al. (1987) demonstrated the use of 1-ethynylcyclobutan-1-ol in catalysis. Specifically, the catalytic reaction of this compound in the presence of bisphosphine nickel(II) complexes yielded a linear trimer. This highlights its potential application in chemical synthesis and polymerization processes (Carusi, Cerichelli, Furlani, Russo, & Suber, 1987).
Structural and Conformational Analysis
Dakkouri and Typke (2000) conducted structural and conformational analyses of ethynylcyclobutane. This study provided a deeper understanding of the molecule's structure and conformations in the gaseous state, revealing important data for theoretical and computational chemistry (Dakkouri & Typke, 2000).
Polymerization Studies
Altmann et al. (1996) explored the polymerization of related compounds, such as diethynylcyclobutadiene. This research is crucial in understanding the behavior of 1-ethynylcyclobutan-1-ol in polymerization reactions and its potential applications in creating new polymeric materials (Altmann, Enkelmann, Beer, & Bunz, 1996).
Gas Phase Reactions
Cukanova and Pola (1993) investigated the CO2 laser photosensitized decomposition of diethynyl compounds, including those related to 1-ethynylcyclobutan-1-ol. Their research contributed to understanding the behavior of these compounds in the gas phase, particularly in terms of polymerization and reaction kinetics (Cukanova & Pola, 1993).
Eigenschaften
IUPAC Name |
1-ethynylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6(7)4-3-5-6/h1,7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZYOPVAKCCOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626746 | |
| Record name | 1-Ethynylcyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylcyclobutan-1-ol | |
CAS RN |
98135-75-2 | |
| Record name | 1-Ethynylcyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)












